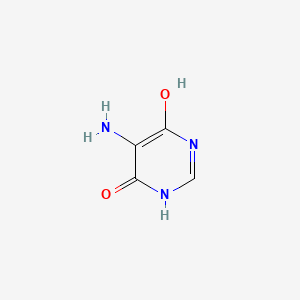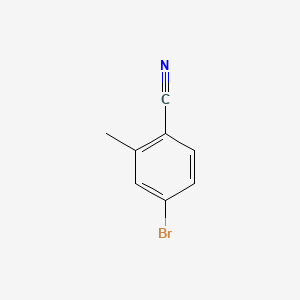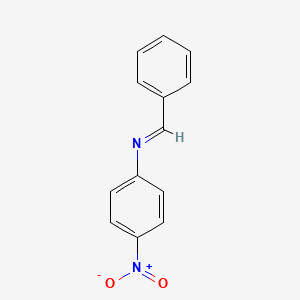![molecular formula C8H8BrClS B1267256 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene CAS No. 16181-14-9](/img/structure/B1267256.png)
1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene" is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in synthesis and materials science. Its structure contains a bromine atom and a 2-chloroethylsulfanyl group attached to a benzene ring, making it a versatile precursor for various chemical transformations.
Synthesis Analysis
The synthesis of related brominated and sulfanyl-containing benzene derivatives often involves nucleophilic substitution reactions, where an aromatic bromide reacts with sulfanyl groups in the presence of suitable catalysts or under specific conditions. For instance, reactions with different electrophiles in the presence of zinc metal can yield various sulfone compounds, demonstrating the versatility of brominated precursors in multi-coupling reactions (Auvray, Knochel, & Normant, 1985).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by spectroscopic methods like NMR, IR, and sometimes XRD analysis. These techniques provide insights into the steric configuration, which can influence the compound's reactivity and interaction with other molecules. For example, the steric configuration of 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene derivatives can hinder tight intermolecular packing, affecting their solid-state properties (Liang Zuo-qi, 2015).
Wissenschaftliche Forschungsanwendungen
Molecular Electronics Building Blocks
1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene is utilized as a precursor in the synthesis of molecular wires for electronic applications. Aryl bromides like this compound serve as efficient building blocks for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are key components in molecular electronics (Stuhr-Hansen et al., 2005).
Synthesis of Fluorescent Compounds
This compound has been used in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene through the Wittig-Horner reaction, demonstrating notable photoluminescence properties. It exhibits strong fluorescence intensity in both solution and solid states, showing potential for applications in materials that require fluorescence (Liang Zuo-qi, 2015).
Synthesis of Non-Peptide Small Molecular Antagonists
In the pharmaceutical research field, 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene derivatives have been synthesized as precursors for non-peptide CCR5 antagonists. These compounds are of interest for their potential biological activities, although they are not related to direct drug use (Bi, 2015).
Organometallic Chemistry
The compound is used in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, a precursor in the formation of complex organometallic structures. These structures have applications in catalysis and materials science (Baker et al., 2012).
Eigenschaften
IUPAC Name |
1-bromo-4-(2-chloroethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFUHWBFQAXYSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308153 |
Source


|
| Record name | 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene | |
CAS RN |
16181-14-9 |
Source


|
| Record name | NSC202560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)




![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)





![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)